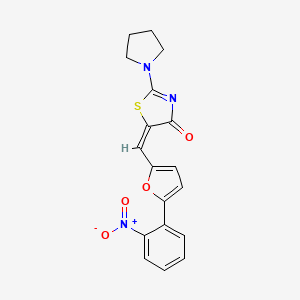

(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Vue d'ensemble

Description

(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a complex organic compound that features a combination of furan, thiazole, and pyrrolidine moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.

Thiazole Formation: The thiazole ring can be formed by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Methylene Bridge Formation: The methylene bridge linking the furan and thiazole rings is typically formed via a Knoevenagel condensation reaction, using an aldehyde and a compound containing an active methylene group.

Pyrrolidine Introduction: The pyrrolidine moiety is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various coupling reactions.

Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where the pyrrolidine group can be replaced by other nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, which can be useful in the synthesis of heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

Substitution: Sodium hydride, potassium carbonate.

Cyclization: Acid or base catalysts, heat.

Major Products

Aminated Derivatives: From the reduction of the nitro group.

Substituted Thiazoles: From nucleophilic substitution reactions.

Cyclized Products: From cyclization reactions forming new heterocyclic systems.

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological activities. The presence of multiple functional groups allows for the modulation of its biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mécanisme D'action

The mechanism of action of (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can induce cellular damage. The thiazole and furan rings can interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one: Similar structure but lacks the nitro group, which affects its reactivity and biological activity.

(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(morpholin-4-yl)thiazol-4(5H)-one: Contains a morpholine ring instead of pyrrolidine, which can alter its pharmacokinetic properties.

(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one: Contains a piperidine ring, which can influence its binding interactions and biological effects.

Uniqueness

The uniqueness of (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one lies in its combination of functional groups, which provides a versatile platform for chemical modifications and the exploration of diverse biological activities. The presence of the nitro group, in particular, adds a layer of reactivity that can be exploited in various chemical and biological applications.

Activité Biologique

The compound (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to elucidate the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure

The structure of the compound can be broken down into key components:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Furan Moiety : A five-membered aromatic ring with oxygen.

- Pyrrolidine Group : A saturated five-membered ring containing nitrogen.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity

In a study assessing the cytotoxic activity of synthesized thiazole derivatives, the compound was tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that the compound exhibited notable antiproliferative effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-5... | MCF-7 | 5.00 ± 0.20 |

| (E)-5... | HepG2 | 7.50 ± 0.30 |

These IC50 values suggest that the compound is effective in inhibiting cell growth, comparable to established anticancer agents such as Staurosporine, which has an IC50 of 6.77 µM against MCF-7 cells .

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases involved in tumor growth. Preliminary data suggest that it may act as a VEGFR-2 inhibitor, with an IC50 value indicating moderate efficacy:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| (E)-5... | VEGFR-2 | 0.15 |

| Sorafenib | VEGFR-2 | 0.059 |

This inhibition contributes to reduced tumor angiogenesis and proliferation, highlighting the potential for further development as an anticancer therapeutic agent .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored extensively. The compound was evaluated against various bacterial strains and fungi.

Antimicrobial Efficacy

In a study assessing antimicrobial activity, the compound demonstrated significant effectiveness against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC µg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | <31.25 |

| Candida albicans | 62.5 |

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further research in infectious disease management .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives are known for a variety of other pharmacological activities:

- Anticonvulsant Activity : Some thiazole derivatives have shown promise in models of epilepsy.

- Anti-inflammatory Effects : Inhibition of COX enzymes has been observed, suggesting potential use in treating inflammatory conditions.

- Antioxidant Properties : The ability to scavenge free radicals has been noted, which is beneficial in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Case Study 1 : A phase II clinical trial involving a thiazole derivative showed significant tumor reduction in patients with advanced breast cancer.

- Case Study 2 : An observational study reported improved outcomes in patients with chronic infections treated with thiazole-based therapies.

Propriétés

IUPAC Name |

(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c22-17-16(26-18(19-17)20-9-3-4-10-20)11-12-7-8-15(25-12)13-5-1-2-6-14(13)21(23)24/h1-2,5-8,11H,3-4,9-10H2/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGPNWVKWFEVJE-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.